molecular formula C25H25BrN2O4 B12165254 N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B12165254
M. Wt: 497.4 g/mol
InChI Key: LLLQIZNOIIFAOO-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound with the molecular formula C25H25BrN2O4 This compound features a furan ring substituted with a bromophenyl group, a butylamino group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Amidation: The brominated furan is reacted with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.

    Enamine Formation: The final step involves the formation of the enamine by reacting the intermediate with butylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its ability to interact with proteins and enzymes could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of drugs targeting specific diseases, particularly those involving inflammation or cancer.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure makes it a candidate for use in advanced materials science.

Mechanism of Action

The mechanism by which N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide: Similar structure but with a chlorine atom instead of bromine.

    N-[(1Z)-1-[5-(4-methylphenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C25H25BrN2O4

Molecular Weight

497.4 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H25BrN2O4/c1-3-4-15-27-25(30)22(28-24(29)18-7-11-20(31-2)12-8-18)16-21-13-14-23(32-21)17-5-9-19(26)10-6-17/h5-14,16H,3-4,15H2,1-2H3,(H,27,30)(H,28,29)/b22-16-

InChI Key

LLLQIZNOIIFAOO-JWGURIENSA-N

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.